molecular formula C15H19N3O4 B2974529 N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-70-9

N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2974529
CAS RN: 941934-70-9
M. Wt: 305.334
InChI Key: UKTAXHKAJHYSMO-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. MOPEP is a synthetic compound that belongs to the class of oxalamide derivatives.

Advantages and Limitations for Lab Experiments

One of the major advantages of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is its inhibitory activity against several enzymes. This makes this compound a potential candidate for the development of drugs for the treatment of several diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to study its pharmacokinetics and pharmacodynamics in vivo.

Future Directions

There are several future directions for the study of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. One of the most promising directions is the development of this compound-based drugs for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of Alzheimer's disease.
Another future direction for the study of this compound is the development of this compound-based drugs for the treatment of glaucoma. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of intraocular pressure. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of glaucoma.
Conclusion:
In conclusion, this compound is a novel compound that has gained interest in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of several diseases. Therefore, this compound has the potential to be used as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, glaucoma, and epilepsy.

Synthesis Methods

The synthesis of N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with 2-methoxyethyl isocyanate in the presence of a base. The reaction yields this compound as a white solid that is soluble in organic solvents.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has been studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of drug discovery. This compound has been shown to exhibit inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes and are targets for the development of drugs for the treatment of several diseases.

properties

IUPAC Name

N-(2-methoxyethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-22-9-7-16-14(20)15(21)17-11-4-2-5-12(10-11)18-8-3-6-13(18)19/h2,4-5,10H,3,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTAXHKAJHYSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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